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3',5'-Dideoxyuridine - 676526-03-7

3',5'-Dideoxyuridine

Catalog Number: EVT-12673762
CAS Number: 676526-03-7
Molecular Formula: C9H12N2O4
Molecular Weight: 212.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3',5'-Dideoxyuridine is a synthetic nucleoside that belongs to the class of organic compounds known as 2',5'-dideoxyribonucleosides. It is characterized by the absence of hydroxyl groups at both the 2' and 5' positions of the ribose sugar, which distinguishes it from other nucleosides. This compound is primarily studied for its potential applications in antiviral and anticancer therapies due to its structural similarity to natural nucleosides, allowing it to interfere with nucleic acid synthesis.

Source

3',5'-Dideoxyuridine is synthesized in laboratory settings, as it does not occur naturally. It can be derived from 2'-deoxyuridine through specific chemical modifications that remove hydroxyl groups from the ribose sugar.

Classification
  • Type: Small Molecule
  • Class: 2',5'-Dideoxyribonucleosides
  • Chemical Formula: C₉H₁₂N₂O₄
  • Average Molecular Weight: 212.2026 g/mol
Synthesis Analysis

The synthesis of 3',5'-Dideoxyuridine can be achieved through various methods, typically involving the selective protection and deprotection of hydroxyl groups on the ribose sugar. One common approach includes:

  1. Protection of Hydroxyl Groups: Using protecting groups to shield the hydroxyl functionalities during subsequent reactions.
  2. Selective Deoxygenation: Employing reagents such as phosphorus oxychloride or thionyl chloride to selectively remove the hydroxyl groups at the 2' and 5' positions.
  3. Deprotection: Removing the protecting groups to yield the final product.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final compound.

Molecular Structure Analysis

The molecular structure of 3',5'-Dideoxyuridine features a pyrimidine base linked to a modified ribose sugar. The absence of hydroxyl groups at the 2' and 5' positions alters its reactivity and biological activity compared to standard nucleosides.

Structural Data

  • Molecular Weight: 212.2026 g/mol
  • Chemical Structure:
C9H12N2O4\text{C}_{9}\text{H}_{12}\text{N}_{2}\text{O}_{4}

The structural formula indicates a lack of functional groups that participate in hydrogen bonding, which is crucial for nucleic acid interactions.

Chemical Reactions Analysis

3',5'-Dideoxyuridine participates in several chemical reactions typical for nucleosides, including:

  • Phosphorylation: It can be phosphorylated to form nucleotide analogs, which may exhibit antiviral properties.
  • Glycosidic Bond Formation: It can react with phosphoric acid derivatives to form nucleotide triphosphates, essential for DNA synthesis inhibition.

These reactions are significant for understanding its potential therapeutic applications.

Mechanism of Action

The mechanism of action for 3',5'-Dideoxyuridine primarily involves its role as an antimetabolite. It competes with natural nucleotides during DNA synthesis, leading to:

  1. Inhibition of DNA Polymerase: By mimicking natural substrates, it disrupts DNA replication.
  2. Termination of DNA Chain Elongation: The incorporation of this compound into DNA prevents further elongation due to the absence of necessary hydroxyl groups.

This mechanism underlies its potential use in treating viral infections and cancer by halting cell division and viral replication.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • Stability: Stable under acidic conditions but may hydrolyze in alkaline environments.
  • Melting Point: Specific melting point data may vary based on purity and synthesis method.

These properties are crucial for determining storage conditions and formulation strategies for pharmaceutical applications.

Applications

3',5'-Dideoxyuridine has several scientific uses, particularly in:

  • Antiviral Research: Its ability to inhibit viral replication makes it a candidate for developing antiviral therapies.
  • Cancer Treatment: As an antimetabolite, it has potential applications in chemotherapy protocols aimed at rapidly dividing cells.
  • Biochemical Studies: Used in research to study nucleic acid metabolism and enzyme interactions related to DNA synthesis.
Introduction to Nucleoside Analogue Therapeutics

Historical Development of Modified Nucleosides in Chemotherapy

The evolution of nucleoside analogues spans seven decades, marked by pivotal discoveries that transformed oncology and virology:

  • 1950s–1960s: The first-generation analogues emerged with halogenated pyrimidines. Idoxuridine (5-iodo-2'-deoxyuridine), approved in 1963 for herpes keratitis, demonstrated that nucleobase halogenation could enhance antiviral potency through fraudulent incorporation into viral DNA [6] [10]. Concurrently, cytarabine (ara-C), featuring arabinose instead of deoxyribose, became a linchpin in acute leukemia treatment by inhibiting DNA polymerase [7].
  • 1980s–1990s: The HIV pandemic catalyzed advances in reverse transcriptase inhibitors. Zidovudine (AZT), a 3'-azido-2',3'-dideoxythymidine analogue, received FDA approval in 1987. Its mechanism relied on 3'-azido substitution inducing DNA chain termination—a paradigm later applied to dideoxyinosine (ddI) and zalcitabine (ddC) [5] [10].
  • Sugar Ring Engineering: Beyond antiviral applications, gemcitabine (2',2'-difluorodeoxycytidine) incorporated fluorine atoms at the 2'-position to resist deamination, enhancing its antineoplastic activity against solid tumors [7]. This era established that sugar modifications—not just nucleobase alterations—dictated pharmacokinetic and pharmacodynamic outcomes.

Synthetic Milestones: Early routes to sugar-modified nucleosides relied on multistep chemical synthesis from natural carbohydrates. For example, diacetal-protected α-D-glucose served as a precursor for stereoselective C3 oxidation-reduction sequences to generate non-natural sugar conformations [4]. The introduction of photoinitiated thiol-ene coupling (2010s) enabled radical-mediated addition of thiols to exomethylene nucleosides, yielding C2'-, C3'-, or C4'-thio-substituted analogues with configurational control (e.g., d-xylo or l-lyxo forms) [2] [9]. These methods facilitated the systematic exploration of 3',5'-dideoxyuridine’s structural space.

Table 1: Evolution of Key Sugar-Modified Nucleoside Analogues

Compound (Year Approved)Sugar ModificationPrimary IndicationMechanistic Innovation
Idoxuridine (1963)None (5-iodouracil base)Herpes keratitisNucleobase halogenation
Cytarabine (1969)Arabinose (C2' up)Acute myeloid leukemiaDNA polymerase inhibition
AZT (1987)3'-Azido substitutionHIV/AIDSDNA chain termination
Gemcitabine (1996)2',2'-DifluorodeoxyribosePancreatic cancerDeoxycytidine deaminase resistance
3',5'-Dideoxyuridine (N/A)Deoxygenation at C3' and C5'Experimental*Enhanced metabolic stability

* Preclinical evaluation targeting nucleotide salvage pathways [7] [9] [10].

Rationale for Sugar-Modified Nucleoside Analogues

Sugar ring engineering addresses three critical limitations of natural nucleosides: biochemical targeting, metabolic instability, and suboptimal membrane transport. 3',5'-Dideoxyuridine epitomizes this rationale through its distinct chemical properties.

Biochemical Targeting: Pathogens like Plasmodium falciparum lack de novo purine synthesis, relying solely on salvage pathways. Nucleoside analogues with C3' or C5' thioether chains (e.g., thioglucose-conjugated uridines) inhibit purine uptake or phosphorylation in malaria parasites at submicromolar concentrations (IC~50~ < 0.5 µM) [2] [9]. The 3',5'-deoxygenation in uridine analogues prevents phosphorylation by viral/thymidine kinases, conferring selectivity toward kinases in target cells.

Metabolic Stability: Natural nucleosides undergo rapid dephosphorylation or deamination. The absence of C3' and C5' hydroxyls in 3',5'-dideoxyuridine eliminates sites for:

  • Phosphorylation: Prevents activation by cellular kinases, reducing off-target cytotoxicity [7].
  • Glycosidic Bond Cleavage: Stabilizes the N-glycosidic linkage against phosphorylases, extending plasma half-life [3] [8].This contrasts with 5'-deoxyuridine (CAS 15958-99-3), which retains C3'-OH vulnerability to phosphorylation but exhibits improved nucleoside transporter affinity [3] [8].

Steric and Electronic Effects:

  • Hydrophobicity: Deoxygenation increases logP (calculated logP = 1.45 for 3',5'-dideoxyuridine vs. −1.07 for uridine), enhancing membrane permeability [1].
  • Conformational Locking: The lack of polar C3' and C5' groups favors C2'-endo sugar puckering, altering affinity for viral polymerases [4].
  • Chain Termination: C3'-deoxy analogues lack the 3'-OH required for phosphodiester bond formation, terminating DNA elongation—a mechanism exploited by zalcitabine (ddC) and lamivudine [5] [10].

Table 2: Impact of Sugar Modifications on Nucleoside Analogue Properties

Modification TypeRepresentative CompoundKey Biochemical EffectTherapeutic Advantage
C2' FluorinationGemcitabineResists deamination; enhances dCK affinityExtended intracellular half-life
C3' AzidationAZTInduces steric hindrance in DNA polymeraseHIV reverse transcriptase inhibition
C3'&C5' Deoxygenation3',5'-DideoxyuridineBlocks phosphorylation sitesReduced metabolic activation in host cells
C5' Thioether ConjugationNucleoside-thiopyranosides [9]Targets purine transporters in PlasmodiumSubmicromolar antiplasmodial activity

Synthetic Accessibility: Modern routes to 3',5'-dideoxyuridine leverage radical deoxygenation or photochemical thiol-ene coupling. For instance, Barton-McCombie deoxygenation removes hydroxyls via thiocarbonyl derivatives, while photoinitiated additions to C4'-exomethylene uridine generate branched-chain sugars with defined stereochemistry [2] [9]. These methods enable scalable production for structure-activity relationship (SAR) studies.

Properties

CAS Number

676526-03-7

Product Name

3',5'-Dideoxyuridine

IUPAC Name

1-[(2R,3R,5R)-3-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

InChI

InChI=1S/C9H12N2O4/c1-5-4-6(12)8(15-5)11-3-2-7(13)10-9(11)14/h2-3,5-6,8,12H,4H2,1H3,(H,10,13,14)/t5-,6-,8-/m1/s1

InChI Key

ABXNPQMSCPMTTN-ATRFCDNQSA-N

Canonical SMILES

CC1CC(C(O1)N2C=CC(=O)NC2=O)O

Isomeric SMILES

C[C@@H]1C[C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O

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